molecular formula C8H9BrO2S B3352474 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane CAS No. 479196-49-1

2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane

Cat. No.: B3352474
CAS No.: 479196-49-1
M. Wt: 249.13 g/mol
InChI Key: YJVGVDPVGGHSBR-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom and a methyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane typically involves the following steps:

    Bromination of 5-methylthiophene-2-carboxylic acid: The starting material, 5-methylthiophene-2-carboxylic acid, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-5-methylthiophene-2-carboxylic acid.

    Formation of the dioxolane ring: The brominated product is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: De-brominated products or modified thiophene derivatives.

Scientific Research Applications

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.

    Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. In materials science, its electronic properties are influenced by the conjugated system of the thiophene ring, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-5-methylthiophen-2-yl)methanol
  • (4-Bromo-5-methylthiophen-2-yl)boronic acid
  • 4-(4-Bromo-5-methylthiophen-2-yl)-2-chloropyridine

Uniqueness

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane is unique due to the presence of both a thiophene ring and a dioxolane ring in its structure. This combination imparts distinct electronic and steric properties, making it versatile for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and applied chemistry contexts.

Properties

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-5-6(9)4-7(12-5)8-10-2-3-11-8/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVGVDPVGGHSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692984
Record name 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479196-49-1
Record name 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-5-methylthiophene-2-carbaldehyde (6.0 g), ethylene glycol (100 mL), p-toluenesulfonic acid (2 mL) and toluene (100 mL) was heated under reflux for 5 hr with a Dean-Stark trap. The reaction mixture was washed with water and saturated brine, and the obtained organic layer was dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography to give 2-(4-bromo-5-methyl-2-thienyl)-1,3-dioxolane (6.96 g, yield 93%) as a yellow oil from a fraction eluted with ethyl acetate-hexane (1:5, volume ratio).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane
Reactant of Route 2
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2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane
Reactant of Route 3
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane

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